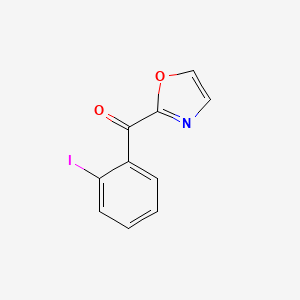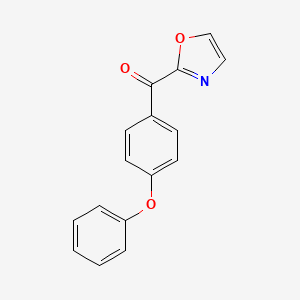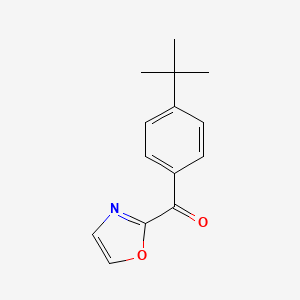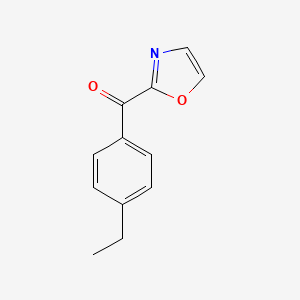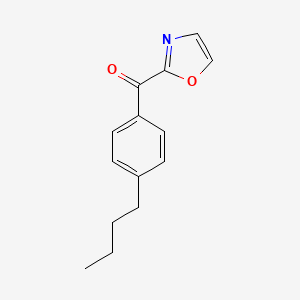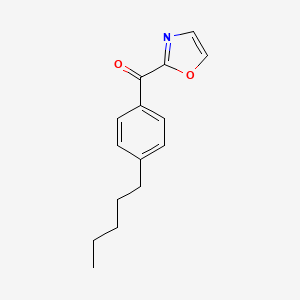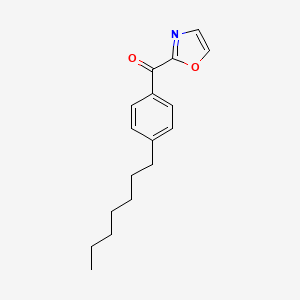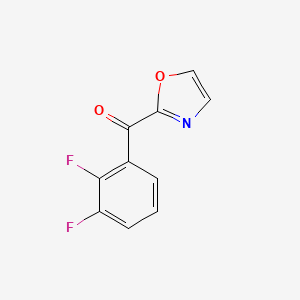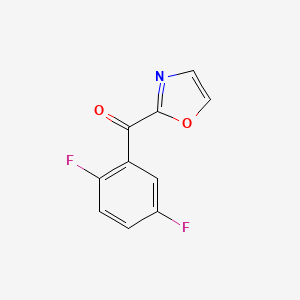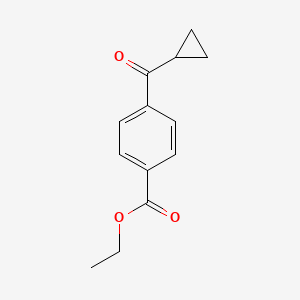
Ethyl 4-(cyclopropanecarbonyl)benzoate
概要
説明
Synthesis Analysis
The synthesis of benzocaine and its reactions provide structures with antimicrobial, anti-inflammatory, anticancer activities . These reactions are a result of inhibition of acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus .Molecular Structure Analysis
The molecular formula of Ethyl 4-(cyclopropanecarbonyl)benzoate is C13H14O3. It has a molecular weight of 218.25 g/mol.Chemical Reactions Analysis
Ethyl 4-(cyclopropanecarbonyl)benzoate is a synthetic intermediate that can undergo various chemical reactions . For instance, it can react with benzocaine and 1-cyanoacetyl-3,5-dimethylpyrazole to furnish ethyl 4-(2-cyanoacetamido)benzoate .Physical And Chemical Properties Analysis
Ethyl 4-(cyclopropanecarbonyl)benzoate has a molecular weight of 218.25 g/mol. It is a liquid or solid or semi-solid substance . The compound is stored in a sealed container in a dry room at room temperature .科学的研究の応用
1. Liquid Crystalline Polysiloxanes Synthesis
Ethyl 4-(cyclopropanecarbonyl)benzoate is utilized in the synthesis of novel fluorinated monomers, which lead to the production of side chain liquid crystalline polysiloxanes. These polysiloxanes exhibit significant smectogen properties due to their unique structural components, including a fluorinated chain and a mesogenic moiety, which contribute to their thermotropic polymorphism and high transition temperatures (Bracon, Guittard, Givenchy, & Géribaldi, 2000).
2. Anti-Juvenile Hormone Activity
In biological research, ethyl 4-(cyclopropanecarbonyl)benzoate derivatives have been explored for their anti-juvenile hormone activity, particularly in insects like the silkworm, Bombyx mori. These compounds, such as ethyl 4-(2-benzylhexyloxy)benzoate, induce precocious metamorphosis, a sign of juvenile hormone deficiency. Their action includes inhibiting juvenile hormone synthesis by suppressing the transcription of biosynthetic enzymes (Kuwano, Fujita, Furuta, & Yamada, 2008).
3. Antiplatelet Drug Development
Ethyl 4-(cyclopropanecarbonyl)benzoate derivatives, such as ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, have been synthesized and evaluated for their potential as antiplatelet drugs. These derivatives exhibit inhibitory effects on platelet aggregation and are being investigated for their therapeutic implications in cardiovascular disorders (Chen et al., 2008).
4. Fluorescence Studies in Solvents
Ethyl 4-(cyclopropanecarbonyl)benzoate derivatives are used in fluorescence studies to investigate excited-state dynamics. The study of derivatives like ethyl 4-(N,N-dimethylamino)benzoate in various solvents contributes to understanding electronic states and electron transfer mechanisms (Weisenborn, Huizer, & Varma, 1989).
5. Role in Polymer Chemistry
Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a related compound, has been used in the enzymatically catalyzed oxidative polymerization of phenol derivatives. This highlights the compound's role in developing new materials through innovative polymer chemistry (Pang, Ritter, & Tabatabai, 2003).
Safety And Hazards
Ethyl 4-(cyclopropanecarbonyl)benzoate is classified as a warning substance . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
特性
IUPAC Name |
ethyl 4-(cyclopropanecarbonyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-2-16-13(15)11-7-5-10(6-8-11)12(14)9-3-4-9/h5-9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMZWMTZXKUJKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642491 | |
| Record name | Ethyl 4-(cyclopropanecarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(cyclopropanecarbonyl)benzoate | |
CAS RN |
863769-67-9 | |
| Record name | Ethyl 4-(cyclopropanecarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

